molecular formula C5H7NO2 B1633434 3,4-Dimethylisoxazol-5-ol CAS No. 18655-21-5

3,4-Dimethylisoxazol-5-ol

Cat. No.: B1633434
CAS No.: 18655-21-5
M. Wt: 113.11 g/mol
InChI Key: WKQGJZHWFBLONX-UHFFFAOYSA-N
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Description

3,4-Dimethylisoxazol-5-ol is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylisoxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazolone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxylated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3,4-Dimethylisoxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethylisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another compound with similar structural features and applications.

Uniqueness: 3,4-Dimethylisoxazol-5-ol stands out due to its unique ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties

Properties

CAS No.

18655-21-5

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3,4-dimethyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h6H,1-2H3

InChI Key

WKQGJZHWFBLONX-UHFFFAOYSA-N

SMILES

CC1=C(NOC1=O)C

Canonical SMILES

CC1=C(NOC1=O)C

Origin of Product

United States

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